molecular formula C8H4N2O2 B3348068 Quinoxaline-5,8-dione CAS No. 15250-38-1

Quinoxaline-5,8-dione

Cat. No.: B3348068
CAS No.: 15250-38-1
M. Wt: 160.13 g/mol
InChI Key: GHLUWAJFYKILGZ-UHFFFAOYSA-N
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Description

Quinoxaline-5,8-dione is an organic compound with the molecular formula C₈H₄N₂O₂. It is a colorless solid that is soluble in polar organic solvents. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dione can be synthesized through several methods. One common approach involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows: [ \text{C}_2\text{O}_2(\text{OMe})_2 + \text{C}_6\text{H}_4(\text{NH}_2)_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})_2(\text{CO})_2 + 2 \text{MeOH} ] This reaction typically occurs under mild conditions and yields the desired product in good purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of transition-metal-free catalysis, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound derivatives, while reduction produces dihydroquinoxaline derivatives .

Scientific Research Applications

Quinoxaline-5,8-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is used in the development of pharmaceutical agents targeting various diseases, such as cancer and infectious diseases.

    Industry: this compound is utilized in the production of dyes, pigments, and optoelectronic materials

Mechanism of Action

The mechanism of action of quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family. These interactions can modulate neurotransmission and have therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Quinoxaline-5,8-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in multiple fields .

Properties

IUPAC Name

quinoxaline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUWAJFYKILGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463268
Record name 5,8-Quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15250-38-1
Record name 5,8-Quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 22 g. of the silver catalyst prepared above, 148 ml. of acetonitrile, and 32 ml. of water was added over a 30 minute period to 2.0 g. of 5,8-dimethoxyquinoxaline. The reaction was stirred for two hours at room temperature. The catalyst was filtered off and washed with methylene chloride. Water was added to the filtrate and the filtrate was then extracted with the methylene chloride used to wash the catalyst. The methylene chloride was dried over sodium sulfate and evaporated to give the title compound as a brown powder which was used without further purification.
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Synthesis routes and methods II

Procedure details

A 9.2 g portion of 5,8-dihydroxyquinoxaline in 300 ml of p-dioxane was heated at reflux with 16.2 g of silver oxide for 6 hours. The mixture was cooled, then filtered and the filtrate concentrated in vacuo. The residue was slurried with 75 ml of acetone, cooled and the solid collected, washed with acetone and dried, giving 8.0 g of the desired product, mp 172°-173° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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